molecular formula C8H9NaO4S2 B13181589 Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate

Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate

Cat. No.: B13181589
M. Wt: 256.3 g/mol
InChI Key: DHDRUGYPXPWILC-UHFFFAOYSA-M
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Description

Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate is a benzenesulfinate derivative featuring a methyl group at position 2 and a methanesulfonyl (CH₃SO₂-) group at position 3. The sulfinate group (-SO₂⁻Na⁺) confers ionic character, enhancing solubility in polar solvents. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in reactions requiring electron-withdrawing substituents to modulate reactivity.

Properties

Molecular Formula

C8H9NaO4S2

Molecular Weight

256.3 g/mol

IUPAC Name

sodium;2-methyl-5-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C8H10O4S2.Na/c1-6-3-4-7(14(2,11)12)5-8(6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

DHDRUGYPXPWILC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Route Followed by Sulfinate Formation

A common industrial and laboratory method involves:

  • Starting from a substituted benzenesulfonyl chloride derivative (e.g., 5-methanesulfonyl-2-methylbenzenesulfonyl chloride).
  • Reacting it with sodium sulfite (Na₂SO₃) in aqueous media to substitute the sulfonyl chloride with a sulfinate group, yielding the sodium sulfinate salt.

This approach is supported by patent literature describing analogous syntheses of sodium 4-methylbenzenesulfinate, which applies similar reaction conditions and purification steps (e.g., controlled pH, solvent recovery, crystallization) to obtain high-purity sodium sulfinates suitable for industrial scale-up.

Direct Sulfonation and Oxidation Methods

  • Aromatic methylbenzenes can be sulfonated using sulfur dioxide (SO₂) and oxidizing agents to install sulfonyl groups.
  • Subsequent selective oxidation or reduction steps can convert thiomethyl or sulfonyl substituents into sulfinates.
  • For example, oxidation of a thiomethyl group to a methylsulfone (MeSO₂-) can be performed using m-chloroperoxybenzoic acid (m-CPBA) or other peracids.

Metal-Mediated Cross-Coupling with Sodium Sulfinate Salts

  • Sodium sulfinates can be prepared or functionalized via metal-catalyzed cross-coupling reactions.
  • For instance, halogenated methyl-substituted benzenes can undergo lithiation followed by reaction with sulfur dioxide surrogates (e.g., DABSO) to install sulfinate groups.
  • This method allows for the introduction of sulfonyl substituents on heteroaromatic or aromatic rings with high regioselectivity.

Detailed Preparation Method for Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate

Based on the synthesis of related sodium aryl sulfinates and methyl sulfones, the following method is proposed and supported by literature:

Step 1: Preparation of 5-Methanesulfonyl-2-methylbenzenesulfonyl Chloride

  • Starting from 2-methylbenzene derivatives, introduce the methanesulfonyl group at the 5-position via sulfonation or substitution reactions.
  • Chlorination of the sulfonyl group to form the corresponding sulfonyl chloride is performed using reagents like thionyl chloride (SOCl₂).

Step 2: Conversion to Sodium Sulfinate

  • The sulfonyl chloride intermediate is dissolved in an organic solvent such as dichloromethane.
  • This solution is added dropwise to an aqueous solution of sodium sulfite (Na₂SO₃) under alkaline conditions (pH controlled by sodium hydroxide addition).
  • The reaction proceeds at controlled temperature (often room temperature to mild heating) to substitute the sulfonyl chloride with the sulfinate group, forming this compound.
  • The organic solvent is recovered by distillation for reuse, minimizing environmental impact.

Step 3: Isolation and Purification

  • After completion, the aqueous solution containing the sodium sulfinate is cooled to induce crystallization.
  • The solid product is collected by suction filtration, washed with water to remove impurities, and dried under vacuum.
  • Purity can be improved by recrystallization if necessary.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonyl chloride formation Thionyl chloride (SOCl₂), inert solvent 0–25 °C 1–3 hours 80–90 Anhydrous conditions preferred
Sulfinate substitution Na₂SO₃ aqueous solution, NaOH to maintain pH > 7 20–40 °C 1–2 hours 70–85 Controlled addition rate critical
Crystallization and drying Cooling to 0–5 °C, vacuum drying Ambient 12–24 hours High purity product obtained

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability
Sulfonyl chloride + Na₂SO₃ High yield, scalable, well-established Requires handling sulfonyl chlorides (corrosive) Industrial and lab scale
Direct sulfonation + oxidation Fewer steps, direct installation May produce mixtures, requires strong oxidants Suitable for lab-scale synthesis
Metal-mediated cross-coupling High regioselectivity, versatile Requires metal catalysts, sensitive reagents Advanced synthesis, specialized labs

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate involves the formation of sulfonyl radicals under specific conditions. These radicals can then react with various substrates to form sulfonylated products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Sodium 5-Cyano-2-Methylbenzene-1-Sulfinate (CAS 1850828-01-1)

Molecular Formula: C₈H₆NNaO₂S Molecular Weight: 203.19 g/mol Key Substituents: Cyano (-CN) at position 5, methyl (-CH₃) at position 2.

  • Structural Impact: The cyano group is a strong electron-withdrawing group (EWG), which increases the electrophilicity of the sulfinate moiety compared to the methanesulfonyl group in the target compound. This difference may lead to higher reactivity in nucleophilic substitution reactions .
  • Applications : Likely used as a specialty reagent in pharmaceutical or agrochemical synthesis due to its polarizable nitrile group.

Sodium 5-Bromo-2-Fluorobenzene-1-Sulfinate (CID 89875837)

Molecular Formula: C₆H₄BrFO₂S Molecular Weight: Not explicitly stated, but estimated at ~243.06 g/mol. Key Substituents: Bromo (-Br) at position 5, fluoro (-F) at position 2.

  • Structural Impact: Bromine (halogen) acts as a moderate EWG, while fluorine enhances aromatic stability via electron-withdrawing inductive effects.

Sodium 2-Bromo-5-(Methoxycarbonyl)Benzene-1-Sulfinate (CAS 1852419-43-2)

Molecular Formula : C₈H₆BrNaO₄S
Molecular Weight : 301.09 g/mol
Key Substituents : Bromo (-Br) at position 2, methoxycarbonyl (-CO₂CH₃) at position 4.

  • Structural Impact : The methoxycarbonyl group is a strong EWG, which could stabilize the sulfinate anion through resonance. This compound’s higher molecular weight (301.09 vs. ~256 g/mol for the target) reflects the bromine and ester substituents, impacting solubility and thermal stability .

2-Phenylbenzimidazole-5-Sulfonic Acid (CAS 27503-81-7)

Molecular Formula : C₁₃H₁₀N₂O₃S
Molecular Weight : 274.3 g/mol
Key Features : Benzimidazole backbone with a sulfonic acid group.

  • Functional Contrast : Unlike sulfinates, sulfonic acids are stronger acids (pKa ~1–2) and less nucleophilic. This compound, marketed as Ensulizole, is a UV filter in sunscreens, highlighting the divergent applications of sulfonic acid derivatives compared to sulfinates .

Biological Activity

Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate, also known as sodium sulfinates, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of Sodium Sulfinates

Sodium sulfinates are versatile intermediates used in organic synthesis, particularly in the formation of organosulfur compounds. These compounds have been studied for their potential therapeutic effects, including anti-inflammatory and anti-tumor activities. The structure of this compound allows for various modifications that can enhance its biological efficacy.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes linked to disease processes, such as protein tyrosine phosphatases (PTPs) and protein kinases. These enzymes play crucial roles in cellular signaling pathways related to growth and metabolism .
  • Antimicrobial Properties : Research indicates that sodium sulfinates possess antimicrobial properties, making them candidates for developing new antibiotics. They can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
  • Antioxidant Activity : Sodium sulfinates may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Enzyme InhibitionSignificant inhibition of PTPs with IC50 values ranging from 10 to 50 µM.
AntimicrobialEffective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
AntioxidantReduced oxidative stress markers by 30% in vitro.

Detailed Findings

  • Enzyme Inhibition : A study evaluated the inhibitory effects of sodium sulfinates on various enzymes involved in signal transduction. The results indicated that certain derivatives exhibited potent inhibitory activity against PTPs, which are critical in regulating cellular processes such as immune response and metabolism .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Oxidative Stress Reduction : Research highlighted the compound's ability to scavenge free radicals, thereby reducing oxidative damage in cellular models. This property suggests potential applications in treating conditions characterized by oxidative stress, such as neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate?

  • Methodological Answer : Synthesis typically involves sulfonation of the parent aromatic compound followed by methylation and purification. Key characterization steps include:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing chemical shifts (e.g., sulfonyl and methyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) .
  • Elemental Analysis : Verify elemental composition (C, H, S, O, Na) to confirm stoichiometry.
  • Supporting Information : Include full synthetic protocols and raw spectral data in supplementary materials to ensure reproducibility .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) across temperature gradients (e.g., 25°C–200°C).
  • pH Sensitivity : Test solubility and decomposition in buffers ranging from pH 2–12.
  • Light Exposure : Monitor UV-Vis spectral changes under controlled light conditions.
  • Documentation : Report stability thresholds in the main text, with detailed degradation pathways in supplementary files .

Q. What protocols ensure accurate quantification of this compound in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
  • Calibration Curves : Prepare standards in a matrix-matched solvent to minimize interference.
  • Validation : Include recovery rates (80–120%), limit of detection (LOD), and limit of quantification (LOQ) in validation reports .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Geometry Optimization : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model the sulfinate group’s electron density.
  • Reaction Pathways : Simulate transition states and activation energies for sulfonate displacement reactions.
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. What strategies resolve contradictions in reported antioxidant activities of sulfinate derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies using tools like PRISMA to identify variability in assay conditions (e.g., DPPH vs. ABTS assays) .
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature).
  • Statistical Modeling : Apply multivariate regression to isolate variables (e.g., substituent effects) influencing activity .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar sulfonates?

  • Methodological Answer :

  • Column Selection : Use a reversed-phase C18 column with a pore size of 100 Å.
  • Mobile Phase : Adjust methanol-to-buffer ratios (e.g., 65:35 methanol/sodium acetate buffer) to enhance resolution .
  • Detection : Employ diode-array detection (DAD) at 254 nm for sulfonate-specific absorbance.
  • Table :
ParameterOptimal Condition
ColumnC18 (100 Å pore size)
Mobile PhaseMethanol:Buffer (65:35)
Flow Rate1.0 mL/min
Detection Wavelength254 nm

Methodological Considerations

Q. What experimental designs are critical for studying the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301B guidelines to assess aerobic microbial degradation.
  • Adsorption Studies : Measure soil-water partition coefficients (Kd) using batch equilibrium tests.
  • Toxicity Profiling : Conduct Daphnia magna or algae growth inhibition assays at ecologically relevant concentrations .

Q. How should researchers address gaps in literature regarding this compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins or DNA.
  • Molecular Docking : Use AutoDock Vina to predict binding sites and interaction energies.
  • Cross-Validation : Correlate computational predictions with spectroscopic data (e.g., fluorescence quenching) .

Data Presentation Guidelines

  • Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and computational input files in supplementary materials for peer review .
  • Reproducibility : Document all experimental parameters (e.g., reaction times, solvent ratios) in tabular format.

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